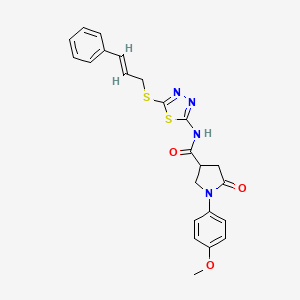![molecular formula C12H11ClFNO2 B2888650 N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide CAS No. 2411306-14-2](/img/structure/B2888650.png)
N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide is a synthetic organic compound with the molecular formula C12H11ClFNO2 and a molecular weight of 255.67 g/mol. This compound is characterized by the presence of a chloro-fluorophenoxy group attached to an ethyl chain, which is further connected to a but-2-ynamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Preparation of 4-Chloro-3-fluorophenol: This can be synthesized through the halogenation of phenol derivatives.
Formation of 4-Chloro-3-fluorophenoxyethyl bromide: This intermediate is prepared by reacting 4-chloro-3-fluorophenol with ethylene bromide in the presence of a base.
Coupling with But-2-ynoic Acid: The final step involves the coupling of 4-chloro-3-fluorophenoxyethyl bromide with but-2-ynoic acid under basic conditions to yield this compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.
Analyse Chemischer Reaktionen
N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The chloro and fluoro groups on the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents on the phenoxy ring can enhance binding affinity and specificity, while the but-2-ynamide moiety can participate in covalent bonding or other interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide can be compared with other similar compounds, such as:
N-[2-(4-Chlorophenoxy)ethyl]but-2-ynamide: Lacks the fluorine substituent, which may affect its binding affinity and reactivity.
N-[2-(4-Fluorophenoxy)ethyl]but-2-ynamide: Lacks the chlorine substituent, which can influence its chemical properties and biological activity.
N-[2-(4-Chloro-3-methylphenoxy)ethyl]but-2-ynamide: Contains a methyl group instead of fluorine, leading to different steric and electronic effects.
The uniqueness of this compound lies in the combination of chloro and fluoro substituents, which can enhance its chemical reactivity and biological activity compared to its analogs.
Eigenschaften
IUPAC Name |
N-[2-(4-chloro-3-fluorophenoxy)ethyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClFNO2/c1-2-3-12(16)15-6-7-17-9-4-5-10(13)11(14)8-9/h4-5,8H,6-7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBWCUYPBOUTOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCCOC1=CC(=C(C=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-{7-[1-(3-methoxyphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethyliminoformamide](/img/structure/B2888573.png)
![N-(2-ethoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2888574.png)
![N-phenyl-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B2888575.png)
![9,9-Difluoro-3-oxa-7-azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B2888580.png)





![2-{3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl}-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2888590.png)
